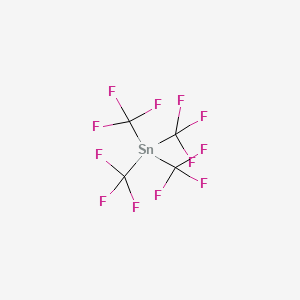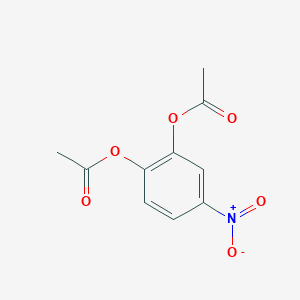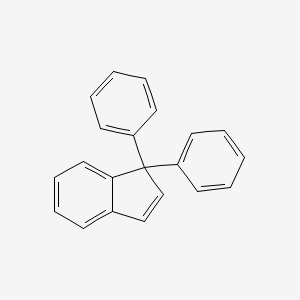
1,1-Diphenyl-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-1H-indene is an organic compound with the molecular formula C21H16 It is a derivative of indene, where the hydrogen atoms at the 1-position are replaced by phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of 1,1-diphenylethylene with a suitable catalyst. For example, the reaction of 1,1-diphenylethylene with a Lewis acid catalyst such as aluminum chloride can yield this compound . Another method involves the use of palladium-catalyzed cyclization of 2-alkynylbiphenyls .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process. For example, the use of a palladium catalyst in a high-temperature reaction can efficiently produce this compound on an industrial scale .
化学反応の分析
Types of Reactions
1,1-Diphenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings or the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diphenylindenequinone, while reduction can produce dihydrodiphenylindene .
科学的研究の応用
1,1-Diphenyl-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of advanced materials, including polymers and electronic devices
作用機序
The mechanism of action of 1,1-diphenyl-1H-indene involves its interaction with various molecular targets and pathways. For example, in medicinal chemistry, its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the functional groups present on the compound .
類似化合物との比較
Similar Compounds
1,1-Diphenylethylene: A closely related compound with similar structural features but different reactivity.
Indane: Another related compound that differs in the substitution pattern on the indene core.
1,1-Dimethylindene: A compound with methyl groups instead of phenyl groups at the 1-position.
Uniqueness
1,1-Diphenyl-1H-indene is unique due to the presence of two phenyl groups at the 1-position, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals .
特性
CAS番号 |
40719-27-5 |
|---|---|
分子式 |
C21H16 |
分子量 |
268.4 g/mol |
IUPAC名 |
1,1-diphenylindene |
InChI |
InChI=1S/C21H16/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-15-17-9-7-8-14-20(17)21/h1-16H |
InChIキー |
VFYHZAZEIDMAOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C=CC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



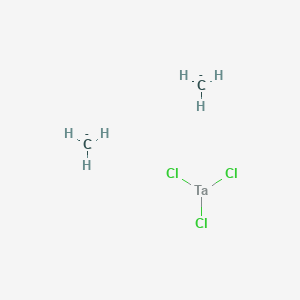
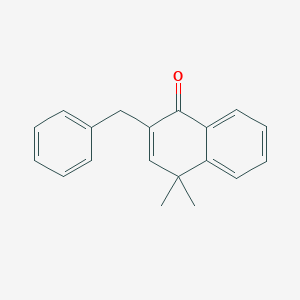
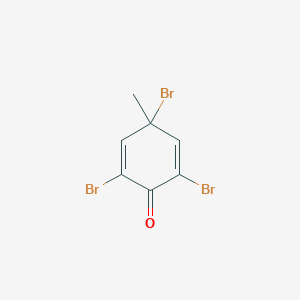
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)

![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
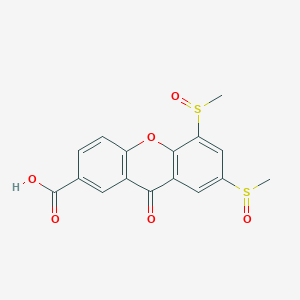

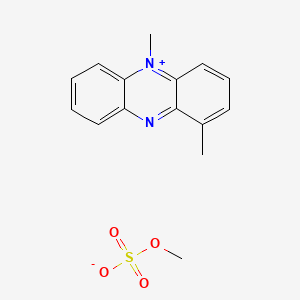
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
